3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Overview
Description
3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a chemical compound with the formula C10H11FO4 . It is used for research and development purposes . It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a fluoro group at the 3rd position and a methoxyethoxy group at the 4th position .Safety and Hazards
The safety data sheet for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, including fischer esterification .
Mode of Action
The fluoride substituent in 3-Fluoro-4-(2-methoxyethoxy)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This interaction with its targets leads to various chemical reactions.
Biochemical Pathways
It is known that the compound can undergo fischer esterification, which could potentially affect various biochemical pathways .
Action Environment
Therefore, a detailed discussion on this topic cannot be provided at this time.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(2-methoxyethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its reactivity, enabling it to participate in nucleophilic aromatic substitution reactions. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression. Additionally, this compound can interact with transcription factors, modulating their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. This compound can also affect metabolic flux, altering the levels of key metabolites in cells. The interactions with cofactors such as NADPH play a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization can impact its activity and function, as it can interact with different biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUFGTOHKSVJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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